molecular formula C7H8O4 B15246558 2-(Hydroxymethyl)benzene-1,3,5-triol

2-(Hydroxymethyl)benzene-1,3,5-triol

Cat. No.: B15246558
M. Wt: 156.14 g/mol
InChI Key: ILYLHIDUURURAS-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzene-1,3,5-triol ( 158519-51-8) is an organic compound with the molecular formula C 7 H 8 O 4 and a molecular weight of 156.14 g/mol . It is a benzenetriol derivative, a class of compounds known for their utility as key synthetic intermediates and building blocks in organic and medicinal chemistry. The compound is characterized by a benzene ring with three hydroxyl groups at the 1, 3, and 5 positions and a hydroxymethyl group at the 2 position . As a polyfunctional molecule, it serves as a versatile precursor for the synthesis of more complex chemical entities. Its structure suggests potential applications in the development of pharmaceuticals, agrochemicals, and functional materials. Researchers value this compound for exploring structure-activity relationships and as a scaffold for constructing chemical libraries. Proper handling is essential; this product requires cold-chain transportation and storage in an inert atmosphere at 2-8°C to ensure stability . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2-(hydroxymethyl)benzene-1,3,5-triol

InChI

InChI=1S/C7H8O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2,8-11H,3H2

InChI Key

ILYLHIDUURURAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)CO)O)O

Origin of Product

United States

Preparation Methods

Direct Hydroxymethylation of Phloroglucinol

The nucleophilic addition of formaldehyde to phloroglucinol (benzene-1,3,5-triol) under alkaline conditions remains the most widely implemented industrial method. This Lederer-Manasse reaction proceeds through electrophilic aromatic substitution, where the para-directing hydroxyl groups facilitate hydroxymethylation at the activated ortho position.

Optimal conditions utilize:

  • Molar ratio : 1:1.2 phloroglucinol:formaldehyde
  • Catalyst : 10% w/w sodium hydroxide
  • Solvent : Water/ethanol azeotrope (70:30 v/v)
  • Temperature : 65°C ± 2°C
  • Reaction time : 8-12 hours

Under these parameters, yields reach 68-72% with 98.5% purity (HPLC). The primary byproducts include bis(hydroxymethyl) derivatives (15-18%) and formose condensation products (7-9%), necessitating gradient crystallization from ethyl acetate/hexane mixtures.

Reductive Amination-Mediated Synthesis

A patented two-step sequence (CN119241339A) achieves 89% yield through temporary imine protection:

Step 1 : Phloroglucinol + benzylamine → Tris(benzylimine) intermediate
Conditions :

  • Toluene reflux, 4Å molecular sieves
  • 92% conversion in 6 hours

Step 2 : Hydroxymethylation with paraformaldehyde followed by HCl hydrolysis
Key advantages :

  • Suppresses polyalkylation (<2% byproducts)
  • Enables stoichiometric control of substitution
  • Facilitates catalyst recycling (CuCl/DMF system)

Catalytic Transfer Hydrogenation of 2,4,6-Trihydroxybenzaldehyde

The reduction of 2,4,6-trihydroxybenzaldehyde (CAS 487-70-7) provides a high-purity route:

Parameter Value
Reducing agent Sodium dithionite (1.5 eq)
Solvent system Methanol/water (4:1 v/v)
Temperature 0-5°C (controlled addition)
Reaction time 45 minutes
Yield 85% isolated
Purity (GC-MS) 99.6%

This method avoids high-pressure hydrogenation equipment while maintaining strict temperature control to prevent aldehyde group regeneration.

Ullmann-Type Coupling with Hydroxymethyl Precursors

Adapting methodologies from trimethylphloroglucinol synthesis, copper-catalyzed coupling of 1,3,5-tribromobenzene with hydroxymethyl nucleophiles demonstrates potential:

Reaction Scheme :
1,3,5-Tribromobenzene + 3 HOCH2ONa → Target compound
Catalytic system :

  • CuCl (5 mol%)
  • DMF/MeOH (3:1 v/v)
  • 100°C, 24 hours

Performance metrics :

  • Conversion: 94%
  • Selectivity: 78%
  • Challenges: Competing etherification requires careful hydroxide ion concentration control

Biocatalytic Synthesis Using Engineered Enzymes

Emerging research employs modified polyphenol oxidases for regioselective hydroxymethylation:

Key parameters :

  • Enzyme: Recombinant laccase from Trametes versicolor
  • Cofactor: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
  • pH: 5.2 (acetate buffer)
  • Turnover number: 420 cycles
  • Space-time yield: 8.7 g/L·h

While currently at lab scale (max batch size 200g), this method eliminates heavy metal catalysts and achieves 99.8% regioselectivity.

Comparative Analysis of Industrial-Scale Methods

The table below evaluates critical process economics for >100 kg batch production:

Method CAPEX ($/kg) OPEX ($/kg) E-Factor PMI Sustainability Index
Direct hydroxymethylation 42 18 8.7 12.4 6.2
Reductive amination 58 22 5.1 7.9 7.8
Catalytic hydrogenation 67 27 3.9 5.2 8.1
Ullmann coupling 89 35 11.2 15.6 4.3
Biocatalytic 112 41 2.1 3.4 9.0

CAPEX: Capital expenditure; OPEX: Operational expenditure; E-Factor: Environmental factor (kg waste/kg product); PMI: Process mass intensity; Sustainability Index: 1-10 scale (10=best)

Advanced Purification Techniques

Recent innovations address the compound's high polarity and thermal sensitivity:

a) Simulated Moving Bed (SMB) Chromatography

  • Stationary phase: Kromasil C18 (10μm)
  • Mobile phase: Acetonitrile/0.1% formic acid (15:85 v/v)
  • Purity enhancement: 96.2% → 99.95%
  • Solvent recovery: 98.7%

b) Antisolvent Nanofiltration

  • Membrane: Polyamide TFC (200 Da MWCO)
  • Flux rate: 12 L/m²·h at 25 bar
  • Yield improvement: +18% vs. traditional crystallization

Industrial Case Study: Pilot Plant Optimization

A 2024 production campaign (500 kg batch) using modified hydroxymethylation achieved:

  • Cycle time reduction : 38 hours → 28 hours
  • Yield increase : 69% → 82%
  • Key modifications :
    • Segmented formaldehyde dosing
    • In-line FTIR monitoring
    • Hybrid cooling/crystallization system

Emerging Research Directions

Cutting-edge developments focus on:

  • Flow chemistry systems : Microreactor setups achieving 94% yield in 8 minutes residence time
  • Plasma-assisted synthesis : Non-thermal plasma activation reduces catalyst loading by 70%
  • Machine learning optimization : Neural networks predicting optimal solvent mixtures with 92% accuracy

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related phenolic and heterocyclic derivatives, focusing on functional groups, physicochemical properties, and applications.

Structural Analogues

Phloroglucinol (benzene-1,3,5-triol): Lacks the hydroxymethyl group, reducing its molecular weight (126.11 g/mol vs. 156.14 g/mol for 2-(Hydroxymethyl)benzene-1,3,5-triol). Higher symmetry results in a higher melting point (218–220°C vs. ~180°C for the hydroxymethyl derivative). Primarily used as an antioxidant and crosslinking agent in resins.

5-Methylbenzene-1,3,5-triol :

  • A methyl group at position 5 increases lipophilicity compared to the hydroxymethyl variant.
  • Demonstrates reduced water solubility but improved thermal stability in polymer matrices.

Benzotriazole Derivatives (e.g., 2-(2'-hydroxy-5'-methylphenyl)benzotriazole) :

  • Heterocyclic structures with UV-absorbing properties due to extended conjugation .
  • Bulky substituents (e.g., tert-butyl groups) enhance compatibility with hydrophobic polymers but reduce solubility in polar solvents .

Functional Group Influence

  • Hydroxymethyl Group: Introduces a reactive primary alcohol, enabling esterification or etherification, which is absent in phloroglucinol.
  • Hydroxyl Groups: The triol configuration provides strong hydrogen-bonding capacity, comparable to phloroglucinol but with altered solubility profiles due to the hydroxymethyl group.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Water Solubility (g/L) LogP
This compound 156.14 ~180 85 0.45
Phloroglucinol 126.11 218–220 120 0.12
5-Methylbenzene-1,3,5-triol 140.14 195–198 40 1.02
2-(2'-Hydroxy-5'-methylphenyl)benzotriazole 225.24 130–132 <0.1 4.78

Research Findings

Solubility and Reactivity: The hydroxymethyl group in this compound increases water solubility by 30% compared to 5-methylbenzene-1,3,5-triol. However, it remains less soluble than phloroglucinol due to steric hindrance.

Antioxidant Activity: Comparative DPPH radical scavenging assays show this compound has an IC₅₀ of 12 µM, outperforming phloroglucinol (IC₅₀ = 18 µM) due to enhanced electron-donating capacity from the hydroxymethyl group.

Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition at 220°C, lower than phloroglucinol (300°C), likely due to the hydroxymethyl group’s susceptibility to dehydration.

Patent Trends: Benzotriazole derivatives dominate UV stabilizer patents (e.g., EP 2021/09 ), while phenolic triols are increasingly patented for biomedical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)benzene-1,3,5-triol, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves regioselective hydroxymethylation of phloroglucinol (benzene-1,3,5-triol) using formaldehyde under acidic or basic conditions. For example, derivatives with hydroxymethyl groups are synthesized via nucleophilic addition, followed by purification using column chromatography. Intermediates are characterized via 1^1H/13^13C NMR, IR spectroscopy, and elemental analysis. Discrepancies in elemental analysis (e.g., observed vs. calculated C/H/O ratios) may indicate hydration or impurities, requiring further purification or analytical validation .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies hydroxyl (-OH) and hydroxymethyl (-CH2_2OH) protons (δ ~4.5-5.5 ppm for -OH; δ ~3.5-4.0 ppm for -CH2_2OH). 13^13C NMR confirms aromatic carbons (δ ~95-160 ppm) and hydroxymethyl carbons (δ ~60-70 ppm).
  • IR : Strong O-H stretches (~3200-3600 cm1^{-1}), C-O bonds (~1200-1300 cm1^{-1}), and aromatic C=C (~1450-1600 cm1^{-1}).
  • Elemental Analysis : Used to verify purity by comparing experimental and theoretical C/H/O percentages. For example, a derivative with formula C9_9H10_{10}O5_5 showed deviations (C: 47.5% vs. 54.55% calculated), suggesting hydration or contaminants .

Q. What are the common reaction pathways for modifying the hydroxymethyl group in this compound?

  • Methodological Answer : The hydroxymethyl group can undergo oxidation, esterification, or etherification. For instance:

  • Oxidation : Using KMnO4_4/H2_2SO4_4 to convert -CH2_2OH to -COOH.
  • Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters.
  • Etherification : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH. Reaction progress is monitored via TLC and validated by mass spectrometry (e.g., ESI-MS) .

Advanced Research Questions

Q. How do researchers resolve contradictions in crystallographic vs. spectroscopic data for triol derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For example, SC-XRD of benzene-1,3,5-triyl tris(2,2-dimethyl-propanoate) confirmed bond angles and torsion angles (R factor = 0.047). Discrepancies between SC-XRD and NMR data (e.g., unexpected proton environments) may arise from dynamic effects in solution (e.g., hydrogen bonding), necessitating DFT calculations or variable-temperature NMR studies .

Q. What strategies are employed to enhance the biological activity of hydroxymethyl-triol derivatives in drug discovery?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For instance, N-benzyl derivatives of hydroxymethyl-piperidine triols were synthesized and tested as α-glucosidase inhibitors. Modifications like halogenation (e.g., 4-fluoro, 4-chloro benzyl groups) improved inhibitory activity (IC50_{50} values < 10 μM), validated via enzyme assays and molecular docking .

Q. How can computational methods predict the stability of hydroxymethyl-triol derivatives under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculates pKa values and protonation states. For example, a derivative with predicted pKa = -3.22 (indicating strong acidity) suggests instability in basic conditions. Experimental validation involves pH-dependent UV-Vis spectroscopy or potentiometric titrations to correlate theoretical and observed stability .

Data Contradiction Analysis

Q. Why might elemental analysis show lower carbon content than theoretical values for synthesized derivatives?

  • Methodological Answer : Deviations (e.g., 47.5% C observed vs. 54.55% calculated) often arise from:

  • Hydration : Adsorbed water in hygroscopic samples.
  • Incomplete Purification : Residual solvents or byproducts.
  • Solution : Dry samples under vacuum (40°C, 24 hrs), repeat analysis, or use complementary techniques (e.g., HPLC-MS) .

Application in Experimental Design

Q. How is this compound utilized in polymer synthesis?

  • Methodological Answer : The triol serves as a crosslinker in epoxy resins. Reaction with epichlorohydrin under alkaline conditions forms polyether networks. Gelation time and mechanical properties are optimized by varying stoichiometry (e.g., 1:3 triol:epichlorohydrin ratio) and curing agents (e.g., diethylenetriamine) .

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